N-cyclopropyl-N'-[3-(morpholin-4-yl)propyl]ethanediamide
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Overview
Description
N’-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide is an organic compound with the molecular formula C₁₁H₂₀N₂O₃ It is characterized by the presence of a cyclopropyl group, a morpholine ring, and an oxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide typically involves the reaction of cyclopropylamine with 3-morpholin-4-ylpropylamine in the presence of an oxalyl chloride reagent. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopropylamine+3-Morpholin-4-ylpropylamine+Oxalyl chloride→N’-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide+By-products
Industrial Production Methods
In an industrial setting, the production of N’-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the cyclopropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxamides or morpholine derivatives.
Scientific Research Applications
N’-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- N-[1-(aminomethyl)cyclopropyl]-3-(morpholin-4-ylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamide
Uniqueness
N’-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the morpholine ring offers flexibility and potential for hydrogen bonding. This combination makes it a versatile compound for various applications.
Properties
IUPAC Name |
N'-cyclopropyl-N-(3-morpholin-4-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c16-11(12(17)14-10-2-3-10)13-4-1-5-15-6-8-18-9-7-15/h10H,1-9H2,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEXIWXPZRWCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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